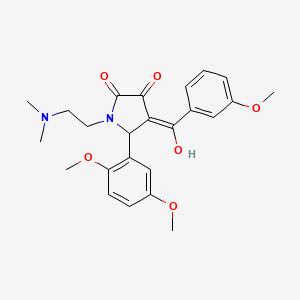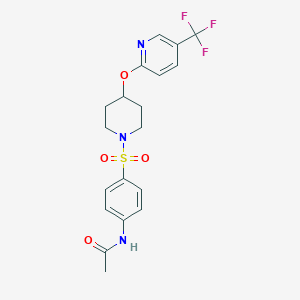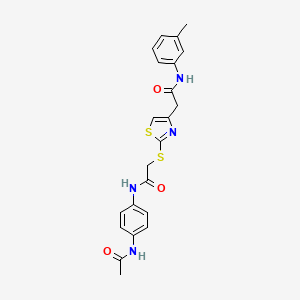
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups, including a furan ring, a pyridazine ring, and a carboxamide group . The compound is likely to be a part of a larger family of compounds that have been synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of “N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide” is complex, containing several functional groups and rings. The presence of a furan ring, a pyridazine ring, and a carboxamide group indicates that the compound is likely to have interesting chemical properties .Aplicaciones Científicas De Investigación
Influenza A Virus Inhibition
One notable application of furan-carboxamide derivatives is in the inhibition of the lethal H5N1 influenza A virus. Systematic studies on structure-activity relationships highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity. Although the study specifically mentions a related compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, as a potent inhibitor, the framework of furan-carboxamide derivatives, including N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide, represents a promising direction for novel antiviral agents (Yu Yongshi et al., 2017).
Fluorescent Chemosensor for Metal Ions
Another application is found in the development of fluorescent chemosensors for the detection of metal ions such as Cd2+ and CN−. A phenoxazine-based chemosensor incorporating furan-2-carboxamide group demonstrated excellent sensitivity and selectivity towards these ions, showcasing the utility of furan-carboxamide derivatives in environmental monitoring and biological imaging. While the specific chemosensor discussed utilized a phenoxazine core, the integration of the furan-2-carboxamide moiety indicates the versatility of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide in sensor applications (P. Ravichandiran et al., 2020).
Antiproliferative Activities and DNA Binding
The compound's framework is also relevant in the synthesis and evaluation of antiproliferative activities against various cancer cell lines. Coumarin-3-formamido derivatives, which share structural similarities with N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide, have shown potential in binding to DNA through intercalation and exhibiting cytotoxic effects against cancer cells. This highlights the potential of furan-carboxamide derivatives in cancer research (Jiuzhou Shi et al., 2020).
Enzymatic Polymerization for Sustainable Materials
Furthermore, furan-carboxamide derivatives are explored in the synthesis of sustainable materials. Enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides demonstrates the potential of these compounds in developing alternatives to petroleum-based polymers. Such studies underscore the environmental applications of furan-carboxamide derivatives, including the one (Yi Jiang et al., 2015).
Propiedades
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNYILCFHHWPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)
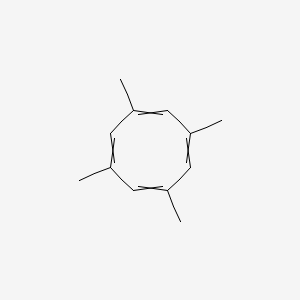
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)
![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2940113.png)
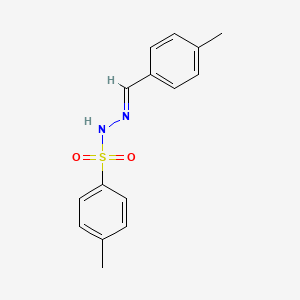

![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)
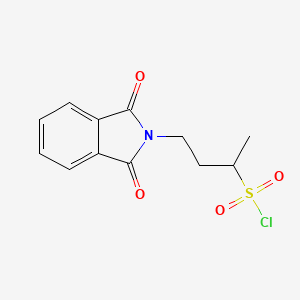

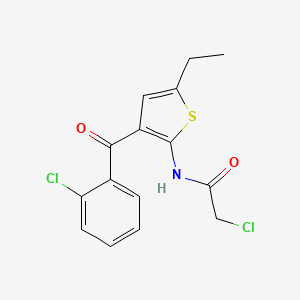
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
